

Introduction: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry

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Compound of Interest

Compound Name: *5-Amino-1H-pyrazole-3-carboxamide hydrochloride*

CAS No.: 1263987-04-7

Cat. No.: B2613490

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In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, certain molecular frameworks have earned the title of "privileged scaffolds." These are structures that, through iterative investigation, have proven capable of binding to multiple biological targets with high affinity, serving as a robust foundation for the development of novel therapeutics. The 5-aminopyrazole core is one such scaffold. Its inherent ability to form multiple hydrogen bonds in a spatially defined manner allows it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases.

This guide focuses on a key exemplar of this class: **5-Amino-1H-pyrazole-3-carboxamide hydrochloride** (C₄H₇ClN₄O). While a simple molecule in its own right, it represents a critical starting material and structural motif for a multitude of advanced drug candidates. The hydrochloride salt form is frequently utilized to enhance aqueous solubility and improve handling characteristics, making it amenable to a wide range of experimental conditions.

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview, from its fundamental properties and synthesis to its

profound applications in kinase inhibitor design, supported by field-proven experimental insights and protocols.

Section 1: Physicochemical and Structural Properties

The utility of a chemical scaffold begins with its fundamental properties. **5-Amino-1H-pyrazole-3-carboxamide hydrochloride** is an off-white to brown solid.^[1] Its key identifiers and properties, along with those of its corresponding free base, are summarized below for comparative analysis. The conversion to a hydrochloride salt is a standard medicinal chemistry strategy to improve the solubility and stability of a basic parent compound, which is critical for formulation and biological testing.

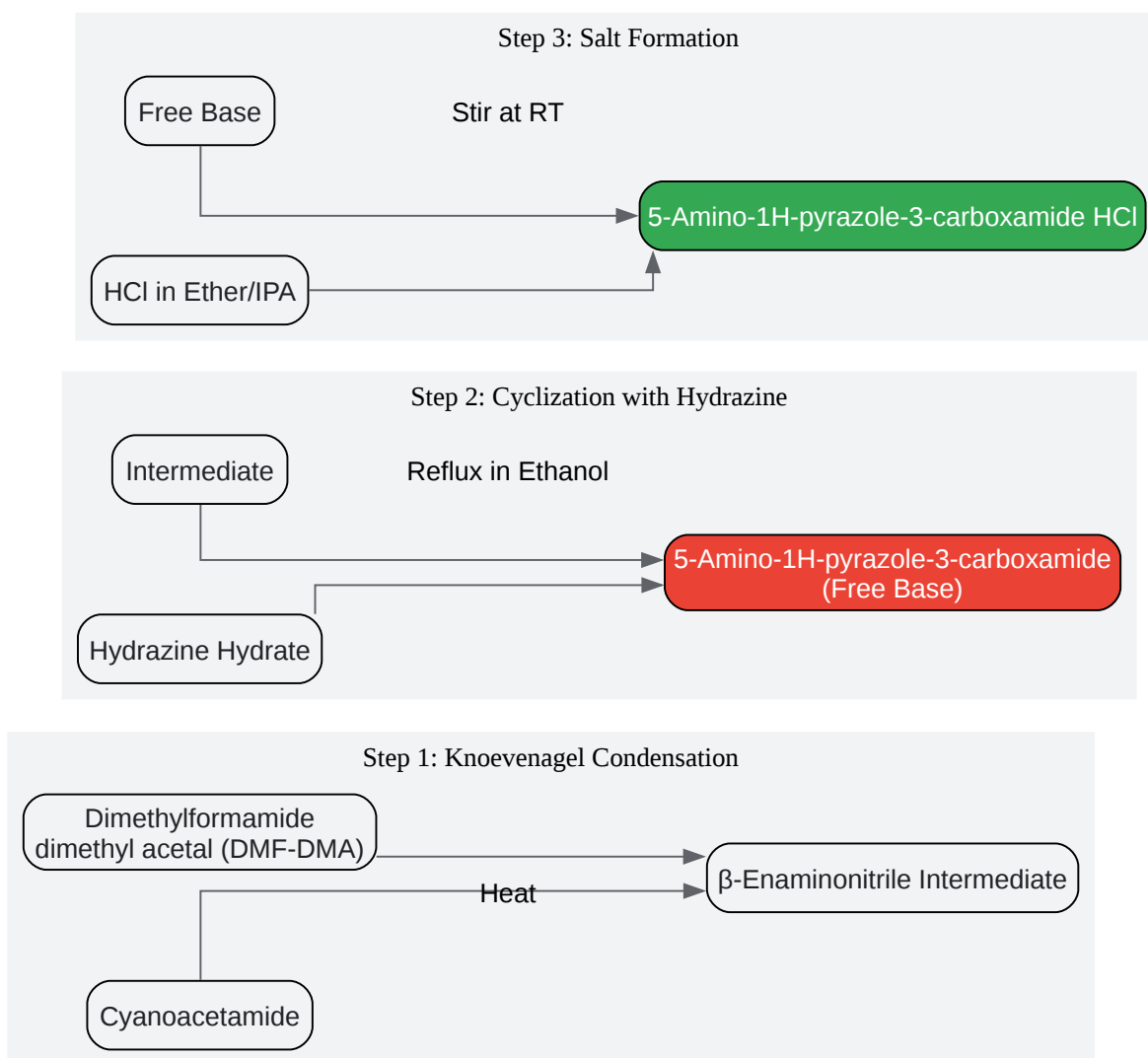
Property	5-Amino-1H-pyrazole-3-carboxamide Hydrochloride	5-Amino-1H-pyrazole-3-carboxamide (Free Base)	Source(s)
Molecular Formula	C ₄ H ₇ ClN ₄ O	C ₄ H ₆ N ₄ O	[2]
Molecular Weight	162.58 g/mol	126.12 g/mol	[2][3]
IUPAC Name	5-amino-1H-pyrazole-3-carboxamide;hydrochloride	3-amino-1H-pyrazole-5-carboxamide	[2][3]
CAS Number	Not available for the salt	1219743-26-6	[3]
Appearance	Solid	Off-white to Brown Solid	[1][4]
SMILES	<chem>O=C(N)C1=NNC(N)=C1.[H]Cl</chem>	<chem>C1=C(NN=C1N)C(=O)N</chem>	[2][3]
InChI Key	MVCFAYQBYQAIHZ-UHFFFAOYSA-N	RMTDSXQVNSXONV-UHFFFAOYSA-N	[2][3]
Solubility	Expected to have enhanced water solubility	No specific data available	[5]

Section 2: Synthesis and Spectroscopic Characterization

While numerous patents and publications describe the synthesis of complex derivatives, the fundamental synthesis of the 5-aminopyrazole core is a classic example of heterocyclic chemistry. The most common and versatile approach involves the condensation of a hydrazine source with a β -ketonitrile or a related 3-carbon electrophilic synthon.[6]

Representative Synthetic Pathway

The following scheme illustrates a plausible and widely adopted method for constructing the 5-amino-1H-pyrazole-3-carboxamide core. The final step would be a simple acidification to form the hydrochloride salt.



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Fig 1. Representative synthesis of 5-Amino-1H-pyrazole-3-carboxamide HCl.

Causality Behind the Method:

- Step 1: The Knoevenagel condensation between cyanoacetamide and a formylating agent like DMF-DMA generates a key β -enaminonitrile intermediate. This reaction creates the required three-carbon backbone with the correct oxidation states and functional groups (nitrile and enamine) for cyclization.
- Step 2: The cyclization with hydrazine is the core pyrazole-forming step. It proceeds via a nucleophilic attack of the hydrazine on the enamine, followed by an intramolecular attack on the nitrile group and subsequent tautomerization to form the stable aromatic pyrazole ring. The choice of hydrazine hydrate is common due to its availability and reactivity.
- Step 3: The final salt formation is a straightforward acid-base reaction. Introducing anhydrous HCl in a non-aqueous solvent like isopropanol (IPA) or ether protonates the basic sites on the pyrazole ring, causing the hydrochloride salt to precipitate, which is a simple and effective purification method.

Spectroscopic Characterization

Full structural elucidation and purity assessment are critical. While specific vendor data for this compound is often not provided, the expected spectral characteristics can be inferred from numerous published examples of similar aminopyrazole derivatives.^{[7][8]}

- ^1H NMR: In a solvent like DMSO- d_6 , one would expect to see distinct signals for the pyrazole ring proton (a singlet, typically downfield), broad singlets for the amino ($-\text{NH}_2$) and amide ($-\text{CONH}_2$) protons which are exchangeable with D_2O , and a broad signal for the pyrazolium N-H proton.
- ^{13}C NMR: The spectrum would show four distinct carbon signals: two for the pyrazole ring carbons (one substituted with the amino group, one with the carboxamide), the carbon of the nitrile group, and the carbonyl carbon of the amide, which would be the most downfield signal.

- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent peak for the molecular ion of the free base $[M+H]^+$ at approximately m/z 127.1.
- Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the amine and amide (around $3200-3400\text{ cm}^{-1}$), a strong C=O stretch for the amide (around $1650-1680\text{ cm}^{-1}$), and C=N/C=C stretches characteristic of the pyrazole ring.

Section 3: Biological Significance & Application in Drug Discovery

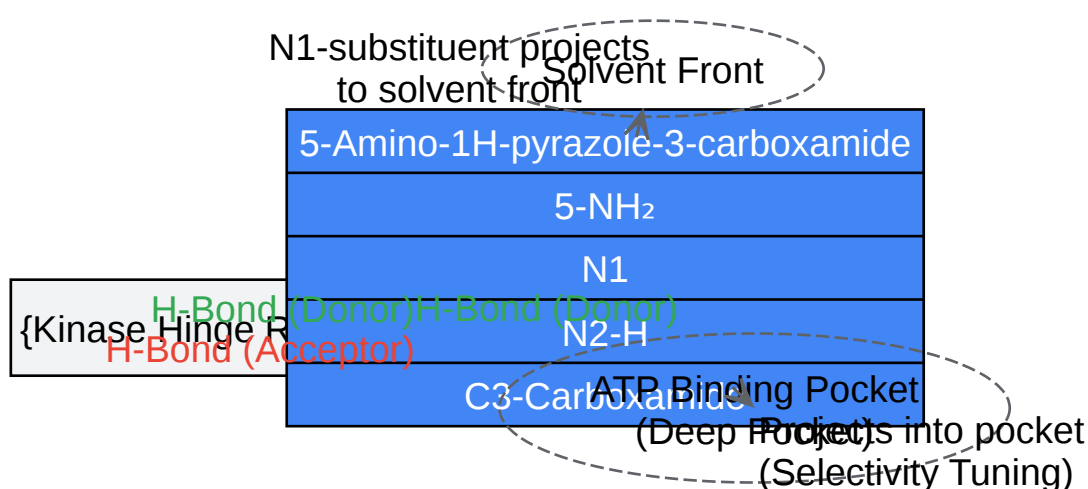
The true value of 5-Amino-1H-pyrazole-3-carboxamide lies in its role as a pharmacophore for ATP-competitive kinase inhibitors. Protein kinases are a major class of drug targets, particularly in oncology, and their dysregulation is a hallmark of many diseases.

Mechanism of Action: The Kinase Hinge-Binding Motif

The ATP-binding site of most kinases contains a flexible "hinge region" that connects the N- and C-terminal lobes of the enzyme. This region forms critical hydrogen bonds with the adenine ring of ATP. The 5-aminopyrazole-3-carboxamide scaffold is a masterful mimic of this interaction.^{[9][10]}

- The 5-amino group typically acts as a hydrogen bond donor.
- The pyrazole N1 nitrogen acts as a hydrogen bond acceptor.
- The pyrazole N2-H can act as a hydrogen bond donor.

This trifecta of interactions allows the core to anchor itself to the kinase hinge, effectively blocking the binding of ATP and inhibiting the enzyme's phosphotransferase activity.^[10] Modifications at the C3-carboxamide and the N1 position of the pyrazole ring are then used to achieve potency and selectivity for the target kinase.^{[9][11]}



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Fig 2. Conceptual diagram of the aminopyrazole core as a kinase hinge-binder.

Applications in Targeted Therapy Development

This scaffold has been successfully employed to generate potent and selective inhibitors for several important kinase families:

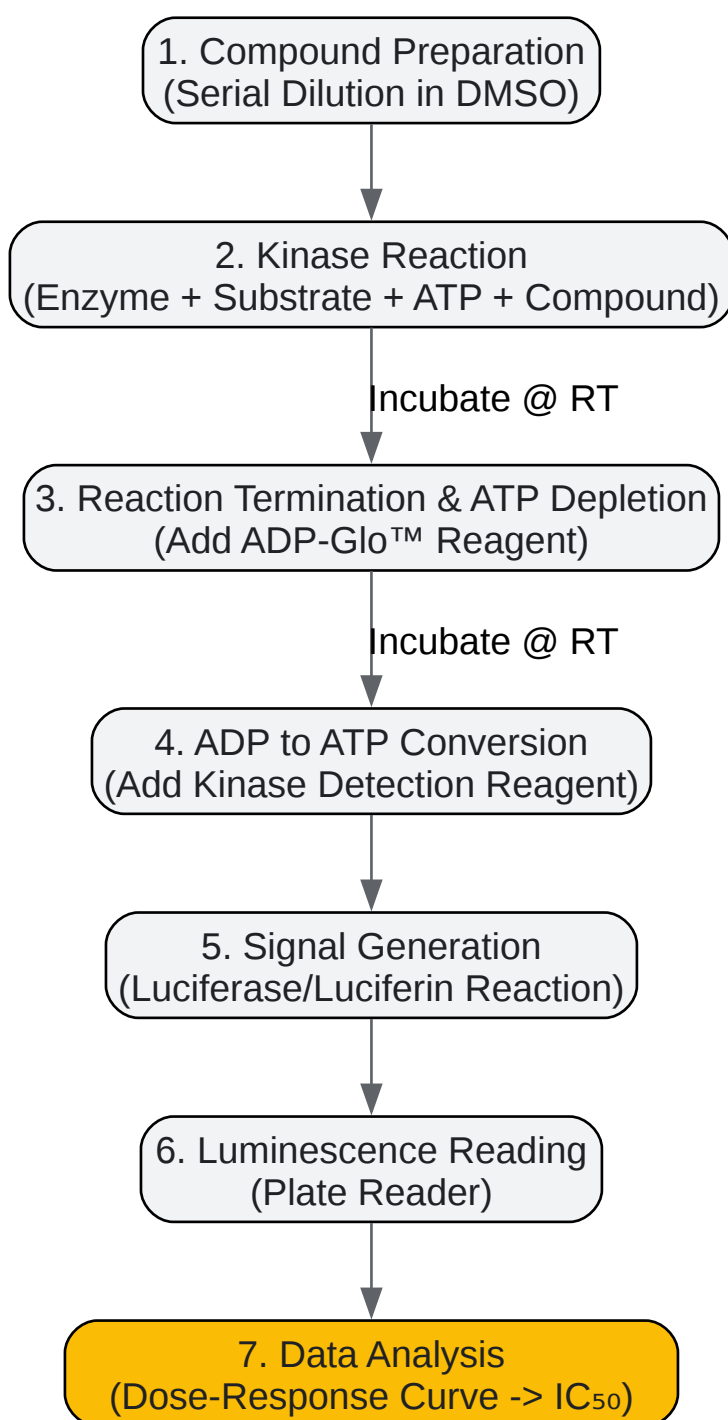
- Bruton's Tyrosine Kinase (BTK) Inhibitors: Aminopyrazole carboxamides have been developed as both irreversible and reversible covalent inhibitors of BTK, a key target in B-cell malignancies.[11][12][13]
- Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The scaffold is central to inhibitors targeting both wild-type and resistance-conferring gatekeeper mutants of FGFRs, which are implicated in various solid tumors.[14]
- Cyclin-Dependent Kinase (CDK) Inhibitors: As a core structure in compounds like AT7519, the aminopyrazole motif has been used to target CDKs, which are fundamental regulators of the cell cycle and are often dysregulated in cancer.[9][10]

Section 4: Exemplary Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of a novel derivative synthesized from **5-Amino-1H-pyrazole-3-carboxamide hydrochloride**, a robust and quantitative in vitro kinase assay is essential.

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15]

Workflow Overview



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Fig 3. Workflow for a typical in vitro kinase inhibition (IC_{50}) assay.

Detailed Step-by-Step Methodology

This protocol is designed for a 384-well plate format but is adaptable.

Self-Validation and Causality:

- Materials:
 - Test compound (derivative of 5-Amino-1H-pyrazole-3-carboxamide).
 - Recombinant human kinase and its specific substrate.
 - ADP-Glo™ Kinase Assay Kit.
 - Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
 - High-purity ATP and DMSO.
 - White, opaque 384-well plates (to maximize luminescent signal).
- Procedure:
 - Compound Preparation:
 - Prepare a 10 mM stock solution of the test compound in 100% DMSO. (Rationale: DMSO is a near-universal solvent for organic molecules and is tolerated by most enzymes at low final concentrations, typically <1%.)
 - Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations needed to generate a full dose-response curve.
 - Kinase Reaction Setup (in a 384-well plate):
 - Add 2.5 μ L of the kinase/substrate master mix to each well.
 - Using acoustic dispensing or a pin tool, transfer ~2.5 nL of the serially diluted compound to the appropriate wells. Include DMSO-only wells as a "high activity" control (0%

inhibition).

- Initiate the kinase reaction by adding 2.5 μL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (K_m) for the specific kinase to ensure sensitive detection of competitive inhibitors. (Rationale: Using ATP at K_m provides a balanced condition where the inhibitor does not have to overcome an excessive concentration of the natural substrate.)
- Kinase Reaction Incubation:
 - Gently mix the plate and incubate at room temperature for 60 minutes (or an optimized time for the specific kinase).
- ADP Detection:
 - Add 5 μL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction (by chelating Mg^{2+}) and depletes the remaining unconsumed ATP.
 - Incubate at room temperature for 40 minutes. (Rationale: Removing excess ATP is critical to ensure the final luminescent signal is derived only from the ADP produced during the reaction.)
- Signal Generation:
 - Add 10 μL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in step 2 back into ATP, which then fuels a luciferase/luciferin reaction.
 - Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.^[16]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-Amino-1H-pyrazole-3-carboxamide hydrochloride** and its derivatives is paramount. While a full toxicological profile is not available, data from related compounds and supplier safety data sheets provide clear guidance.^{[1][4]}

Hazard Class & Statement	Precautionary Measures
Acute Toxicity, Oral (H302)	Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation (H315)	Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.
Serious Eye Irritation (H319)	Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Respiratory Irritation (H335)	Avoid breathing dust. Use only outdoors or in a well-ventilated area.

- Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.
- Handling:** Use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Ensure adequate ventilation to avoid inhalation of dust.
- Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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